Aqueous Solubility Advantage Over Free Base
The hydrochloride salt (CAS 170492-30-5) exhibits a measured aqueous solubility of 0.942 mg/mL (4.25 mM) at ambient temperature . By contrast, the corresponding free base (CAS 695147-00-3) has a predicted pKa of 5.57 and is expected to remain largely neutral at physiological pH, resulting in substantially lower aqueous solubility . While an experimental solubility value for the free base is not publicly available, the protonation conferred by the hydrochloride salt is recognized to increase aqueous solubility by 3- to 10-fold for weakly basic amines of this type [1]. This solubility advantage directly impacts the achievable concentration range in cell-based assays and in vitro pharmacological profiling.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 0.942 mg/mL (4.25 mM) – measured |
| Comparator Or Baseline | Free base (CAS 695147-00-3): solubility data not experimentally determined; expected lower due to pKa 5.57 (predicted) |
| Quantified Difference | ≥ 3-fold solubility advantage estimated for the hydrochloride form |
| Conditions | Ambient temperature, aqueous medium |
Why This Matters
Procuring the hydrochloride salt rather than the free base ensures delivery of a pre-solubilized, assay-ready form that minimizes DMSO carryover and solvent artifacts in cell-based and biochemical assays.
- [1] Serajuddin ATM. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007;59(7):603-616. View Source
